molecular formula C16H14FNO4S B2895629 2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 475041-45-3

2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B2895629
CAS No.: 475041-45-3
M. Wt: 335.35
InChI Key: DCXJUPGLJRGMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemically constrained analog of phenylalanine that integrates a benzenesulfonyl group with a fluorinated aromatic system, making it a compound of significant interest in medicinal chemistry and drug discovery. This derivative is part of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, which is recognized as a privileged structure in the design of bioactive molecules . The structural motif of adding a fluorobenzenesulfonyl group to a heterocyclic carboxylic acid core is a strategy employed in developing inhibitors for various biological targets, as seen in related 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives investigated for the treatment of type 2 diabetes and quinoline sulfonamide compounds explored as antibacterial agents . The specific substitution pattern, particularly the position of the fluorine atom on the benzenesulfonyl ring, can significantly influence the compound's electronic properties, binding affinity, and metabolic stability. Researchers can utilize this high-purity compound as a key synthetic intermediate or a critical scaffold for constructing diverse chemical libraries. Its potential research applications include serving as a core building block in the development of novel anticancer therapies, given that related Tic derivatives have been developed as potent dual inhibitors of Bcl-2 and Mcl-1 proteins, which are key anti-apoptotic regulators in cancer cells . The compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-13-5-7-14(8-6-13)23(21,22)18-10-12-4-2-1-3-11(12)9-15(18)16(19)20/h1-8,15H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXJUPGLJRGMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet–Spengler Cyclization

The Pictet–Spengler reaction remains the most widely utilized method for assembling the TIQ scaffold. By condensing β-arylethylamines with carbonyl compounds under acidic conditions, this reaction facilitates cyclization to form the bicyclic structure. For the target compound, L-phenylalanine derivatives serve as ideal precursors due to the inherent carboxylic acid group at position 3.

In a representative procedure, L-phenylalanine methyl ester reacts with formaldehyde in the presence of hydrochloric acid, yielding (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester. Subsequent hydrolysis with aqueous sodium hydroxide affords the free carboxylic acid, critical for downstream functionalization. This method achieves enantiomeric purity >98% when chiral starting materials are employed.

Introduction of the 4-Fluorobenzenesulfonyl Group

Sulfonylation of Secondary Amines

The sulfonyl group at position 2 is introduced via nucleophilic substitution on the TIQ nitrogen. 4-Fluorobenzenesulfonyl chloride is the preferred electrophile, reacting with the deprotonated secondary amine of the TIQ core.

Procedure :

  • Dissolve TIQ-3-carboxylic acid (1 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) to deprotonate the amine.
  • Introduce 4-fluorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 12 hours.

This method typically achieves yields of 65–75%, with purity >95% after recrystallization from ethanol/water.

Solid-Phase Synthesis for Combinatorial Libraries

Patent US20020055637A1 describes a robust solid-phase approach to generate diverse TIQ derivatives. Key steps include:

  • Resin Attachment : Immobilize orthogonally protected TIQ-3-carboxylate on Wang resin via ester linkage.
  • Sulfonylation : Treat with 4-fluorobenzenesulfonyl chloride in DMF, using DIEA as a base.
  • Cleavage : Release the product using TFA/water (95:5), yielding the final compound.

This method enables parallel synthesis of derivatives with yields averaging 70–80% and purities >90% after HPLC.

Optimization of Fluorobenzenesulfonyl Chloride Synthesis

Chlorine/Fluorine Exchange

Patent US4369145A details the preparation of fluorobenzenesulfonyl fluorides from chlorinated precursors. For 4-fluorobenzenesulfonyl fluoride:

  • React 4-chlorobenzenesulfonyl chloride with potassium fluoride (5 equiv) in sulfolane at 200°C for 5 hours.
  • Distill the product under reduced pressure, achieving 34% yield.

Reaction Conditions :

Parameter Value
Temperature 200°C
Solvent Sulfolane
Catalyst KF
Reaction Time 5 hours

This intermediate is subsequently converted to the sulfonyl chloride using thionyl chloride.

Challenges and Mitigation Strategies

Racemization at Position 3

The chiral center at C3 is prone to racemization under acidic or high-temperature conditions. To preserve stereochemistry:

  • Use low temperatures (<0°C) during sulfonylation.
  • Employ mild cleavage conditions (e.g., TFA with scavengers) in solid-phase synthesis.

Purification Difficulties

The polar carboxylic acid and sulfonamide groups complicate isolation. Solutions include:

  • Ion-Exchange Chromatography : Separate charged species using Dowex® resins.
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for high recovery.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Stereocontrol
Pictet–Spengler 60–70 90–95 Moderate Excellent
Solid-Phase Synthesis 70–80 85–90 High Good
Direct Sulfonylation 65–75 95–98 Low Moderate

Solid-phase methods excel in scalability and combinatorial diversity, while solution-phase routes offer superior stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of sulfonamide derivatives or other substituted isoquinolines.

Scientific Research Applications

Overview

The compound 1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a triazole derivative with potential applications in various fields, particularly in medicinal chemistry. Its unique structure allows it to interact with biological systems, making it a candidate for further research in therapeutic applications.

Medicinal Applications

  • Antimicrobial Activity : Triazole compounds are known for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit activity against various pathogens, including bacteria and fungi. The triazole ring is crucial for binding to target sites in microbial cells, disrupting their function .
  • Anticancer Potential : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation. The incorporation of the chlorothiophene moiety may enhance the compound's ability to target specific cancer pathways, making it a candidate for anticancer drug development .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as those related to inflammation or cancer progression. This inhibition can lead to reduced disease symptoms and improved patient outcomes .

Research Findings

Recent studies have focused on synthesizing and characterizing this compound, exploring its biological activity through various assays. For instance:

  • In vitro Studies : Assays have demonstrated that the compound exhibits significant inhibition of bacterial growth at low concentrations.
  • Mechanistic Studies : Investigations into its mechanism of action indicate that it may disrupt cell membrane integrity or interfere with metabolic pathways in target organisms .

Case Studies

Several case studies highlight the applications of similar compounds:

  • A study on a related triazole derivative showed promising results in treating fungal infections resistant to conventional therapies.
  • Another investigation revealed the potential of triazole compounds in modulating immune responses, suggesting their utility in autoimmune diseases.

Overview

The compound 2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is notable for its structural features that confer unique properties and potential therapeutic applications.

Medicinal Applications

  • Anticancer Activity : This compound has shown promise in preclinical models for its ability to inhibit tumor growth. The sulfonamide group is known for enhancing solubility and bioavailability, which are critical factors in drug design .
  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Anti-inflammatory Properties : The sulfonyl group can modulate inflammatory pathways, suggesting that this compound might be effective in treating conditions characterized by chronic inflammation .

Research Findings

Studies have focused on the synthesis and biological evaluation of this compound:

  • Biological Assays : In vitro studies have demonstrated significant anti-inflammatory effects at micromolar concentrations.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models.

Case Studies

Several documented cases illustrate the therapeutic potential of this compound:

  • A clinical trial involving a related tetrahydroisoquinoline derivative showed significant improvements in patients with chronic pain conditions.
  • Another study indicated its efficacy in reducing tumor size in xenograft models of breast cancer.

Mechanism of Action

The mechanism by which 2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated benzene ring enhances its binding affinity to certain receptors, while the carboxylic acid group may participate in hydrogen bonding and other interactions. The tetrahydroisoquinoline core provides structural stability and contributes to the overall biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and pharmacological differences between the target compound and related Tic derivatives:

Compound Name Substituents at Position 2 Position 7/Other Modifications Biological Target Activity (EC50/IC50) Reference
Target Compound 4-Fluorobenzenesulfonyl N/A Not specified - -
KY-021 (S-configuration) Benzyl Oxazolyl ethoxy PPARγ EC50 = 11.8 nM
Compound 14i (S-configuration) Hexadienoyl Oxazolyl ethoxy PPARγ, PTP-1B EC50 = 0.03 μM (PPARγ), IC50 = 1.18 μM (PTP-1B)
HDAC Inhibitors (e.g., ) Varied (e.g., alkyl, aryl groups) Hydroxamic acid or zinc-binding groups HDACs Potent inhibition (nM–μM range)
APN/CD13 Inhibitors () Aryl sulfonamides or hydrophobic groups N/A Aminopeptidase N/CD13 IC50 values in μM range
Bcl-2/Mcl-1 Inhibitors () Bulky hydrophobic substituents N/A Bcl-2/Mcl-1 proteins Ki = 5.2 µM (lead compound)
Key Observations:

Position 7 modifications (e.g., oxazolyl ethoxy in KY-021) are critical for PPARγ agonism, whereas the target compound lacks such modifications, suggesting divergent biological targets .

Stereochemical Considerations: Most bioactive Tic derivatives (e.g., KY-021, 14i) adopt the S-configuration at position 3, which aligns with the natural L-amino acid conformation. This stereochemistry is crucial for PPARγ and HDAC binding .

Biological Targets: PPARγ Agonists: KY-021 and 14i demonstrate nanomolar to submicromolar EC50 values, attributed to their lipophilic substituents (e.g., oxazolyl groups) that enhance nuclear receptor binding . Enzyme Inhibitors: HDAC and APN/CD13 inhibitors often incorporate zinc-binding groups (e.g., hydroxamic acids) or hydrophobic motifs, which are absent in the target compound .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The fluorobenzenesulfonyl group may reduce oxidative metabolism compared to alkyl or benzyl substituents, as seen in KY-021 (t1/2 = 2–6 hours in rodents) .
  • Acid Dissociation (pKa) : The carboxylic acid at position 3 (pKa ~3–4) and sulfonyl group (pKa ~1–2) suggest ionization at physiological pH, influencing membrane permeability .

Biological Activity

2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, often referred to as a derivative of tetrahydroisoquinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline core—a motif prevalent in various bioactive natural products and synthetic pharmaceuticals.

  • Chemical Formula : C16H14FNO4S
  • Molecular Weight : 335.36 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
  • Appearance : Powder
  • Storage Temperature : Room Temperature
PropertyValue
Chemical FormulaC16H14FNO4S
Molecular Weight335.36 g/mol
IUPAC Name2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound primarily revolves around its interaction with various cellular receptors and pathways. The sulfonyl group is known to enhance the compound's ability to interact with biological targets, potentially influencing cell adhesion and signaling pathways.

  • Cell Adhesion Inhibition : Studies have indicated that compounds containing similar sulfonyl groups can act as antagonists for cell adhesion molecules such as VLA-4 and α4β7 integrins. This suggests potential applications in treating diseases characterized by aberrant cell adhesion, including inflammatory conditions and certain cancers .
  • Neuroprotective Effects : The tetrahydroisoquinoline scaffold has been associated with neuroprotective properties. Compounds derived from this structure have shown promise in modulating neurotransmitter systems and may exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Several studies have explored the biological implications of tetrahydroisoquinoline derivatives:

  • Study on Neuroprotection : A study published in the Beilstein Journal of Organic Chemistry highlighted the synthesis of various tetrahydroisoquinoline derivatives and their neuroprotective properties. These compounds were shown to interact with dopamine receptors, suggesting their potential use in treating Parkinson's disease .
  • Anti-inflammatory Activity : Research indicated that similar compounds could inhibit pro-inflammatory cytokines in vitro. The sulfonyl moiety enhances the compound's ability to modulate inflammatory responses by interfering with signaling pathways associated with inflammation .

Table 2: Summary of Biological Activities

ActivityDescription
Cell Adhesion InhibitionAntagonism of VLA-4 and α4β7 integrins leading to reduced cell adhesion
NeuroprotectionModulation of neurotransmitter systems; potential therapeutic effects on neurodegenerative diseases
Anti-inflammatoryInhibition of pro-inflammatory cytokines; modulation of inflammatory signaling pathways

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methodologies including traditional cyclization techniques and modern synthetic strategies like diversity-oriented synthesis. The versatility of the tetrahydroisoquinoline core allows for the development of numerous derivatives that can be screened for enhanced biological activities .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepConditionsYield (%)Purity (ee)Reference
Sulfonylation4-FluoroBSCl, Et₃N, DCM, 0°C→RT75–85>95%
Asymmetric Step(R)-BINAP/Pd(OAc)₂, THF, 60°C6892% ee

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonyl and carboxylic proton environments. Compare chemical shifts to analogous tetrahydroisoquinoline derivatives .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .
  • X-ray Crystallography: Resolve stereochemistry and confirm bond angles/distances using single-crystal data (e.g., Mo-Kα radiation, 100 K) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment (>98%) .

Critical Note: Store samples in anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis of the sulfonyl group .

What strategies resolve contradictory bioactivity data across different cell lines?

Advanced Research Question
Methodological Answer:
Address discrepancies via systematic controls:

Dose-Response Curves: Test 10⁻⁹–10⁻⁴ M concentrations to identify non-linear effects.

Assay Validation: Use reference standards (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

Metabolic Stability: Pre-incubate compound with liver microsomes (human/rat) to assess degradation kinetics .

Cell Line Authentication: STR profiling to confirm genetic identity and avoid cross-contamination .

Q. Table 2: Case Study – Discrepancy in IC₅₀ Values

Cell LineReported IC₅₀ (μM)Proposed Resolution
HeLa1.2 ± 0.3Check serum-free vs. FBS-containing media
HEK2935.8 ± 1.1Validate ATP levels in viability assays

How can computational modeling predict binding affinity with target enzymes?

Advanced Research Question
Methodological Answer:
Leverage molecular docking and dynamics:

  • Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT) to predict binding poses. Focus on sulfonyl and carboxylic acid interactions with catalytic residues .
  • MD Simulations: Run 100 ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes. Calculate binding free energy via MM-PBSA .
  • QSAR Models: Train models on analogous fluorobenzenesulfonyl derivatives to correlate substituent effects with activity .

Key Output: Identify critical hydrogen bonds (e.g., between 4-fluorophenyl and Tyr-326) for lead optimization.

What are the recommended storage conditions to ensure compound stability?

Basic Research Question
Methodological Answer:

  • Short-Term: Store at −20°C in airtight vials with desiccant (silica gel) .
  • Long-Term: Lyophilize and keep under argon at −80°C. Avoid repeated freeze-thaw cycles .
  • Stability Monitoring: Perform HPLC every 6 months to detect degradation (e.g., sulfonyl hydrolysis or oxidation) .

How to optimize stereochemical configuration during synthesis?

Advanced Research Question
Methodological Answer:

  • Chiral Catalysis: Use (S)-Proline-derived organocatalysts for asymmetric Mannich reactions .
  • Dynamic Resolution: Employ enzymatic resolution (e.g., lipases in tert-butyl methyl ether) to enrich desired enantiomer .
  • Crystallization-Induced Asymmetric Transformation: Seed racemic mixtures with enantiopure crystals to drive equilibrium .

Q. Table 3: Stereochemical Optimization Workflow

StepMethodOutcome (ee)Reference
Catalytic Asymmetry(R)-BINAP/Pd(OAc)₂92% ee
Enzymatic ResolutionCandida antarctica lipase B85% ee

How to address solubility discrepancies in polar vs. non-polar solvents?

Advanced Research Question
Methodological Answer:

  • Solvent Screening: Test DMSO, THF, ethanol, and aqueous buffers (pH 1–13) using nephelometry .
  • Co-Solvency: Blend PEG-400 with saline (20% v/v) to enhance aqueous solubility .
  • Polymorph Analysis: Use powder XRD to identify crystalline forms affecting solubility .

Note: Solubility in DMSO (>50 mM) does not guarantee physiological compatibility; validate in PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.